![molecular formula C13H27N3O2 B6178111 tert-butyl N-[2-(3,3-dimethylpiperazin-1-yl)ethyl]carbamate CAS No. 2624140-87-8](/img/no-structure.png)
tert-butyl N-[2-(3,3-dimethylpiperazin-1-yl)ethyl]carbamate
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Description
“tert-butyl N-[2-(3,3-dimethylpiperazin-1-yl)ethyl]carbamate” is a chemical compound with the molecular formula C13H27N3O2. It is a protected amine .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . The reaction was carried out chemoselectively in high yield under mild, environment-friendly conditions and was completed quickly within 1 hour .Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using X-ray diffraction . The bond lengths are comparable with those found in previous reports .Chemical Reactions Analysis
The use of tert-butyl (3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a chemoselective tert-butoxycarbonylation reagent for aromatic and aliphatic amines has been demonstrated . This reaction was carried out chemoselectively in high yield under mild, environment-friendly conditions and was completed quickly within 1 hour .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” can be found in various databases . These include its molecular formula, molecular weight, and other related properties .Mechanism of Action
Safety and Hazards
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl N-[2-(3,3-dimethylpiperazin-1-yl)ethyl]carbamate involves the reaction of tert-butyl chloroformate with 3,3-dimethylpiperazine followed by the reaction of the resulting tert-butyl N-[2-(3,3-dimethylpiperazin-1-yl)ethyl]carbamate with ethylenediamine.", "Starting Materials": [ "tert-butyl chloroformate", "3,3-dimethylpiperazine", "ethylenediamine" ], "Reaction": [ "Step 1: tert-butyl chloroformate is added dropwise to a solution of 3,3-dimethylpiperazine in dichloromethane at 0°C to 5°C.", "Step 2: The reaction mixture is stirred at room temperature for 2 hours.", "Step 3: The solvent is removed under reduced pressure and the residue is dissolved in ethyl acetate.", "Step 4: The resulting solution is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.", "Step 5: The residue is purified by column chromatography to obtain tert-butyl N-[2-(3,3-dimethylpiperazin-1-yl)ethyl]carbamate.", "Step 6: tert-butyl N-[2-(3,3-dimethylpiperazin-1-yl)ethyl]carbamate is added dropwise to a solution of ethylenediamine in ethanol at room temperature.", "Step 7: The reaction mixture is stirred at room temperature for 2 hours.", "Step 8: The solvent is removed under reduced pressure and the residue is purified by column chromatography to obtain the final product." ] } | |
CAS RN |
2624140-87-8 |
Molecular Formula |
C13H27N3O2 |
Molecular Weight |
257.4 |
Purity |
95 |
Origin of Product |
United States |
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